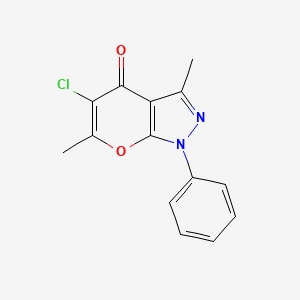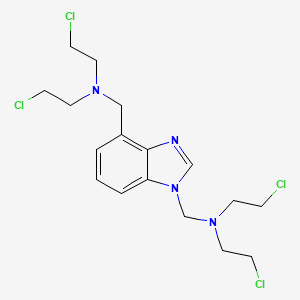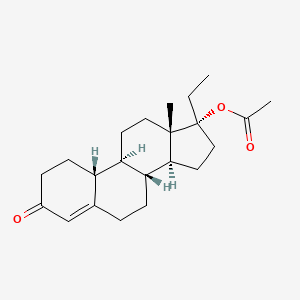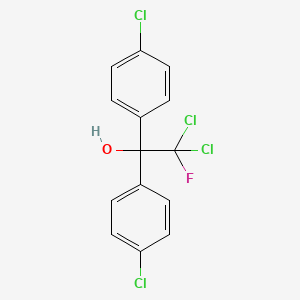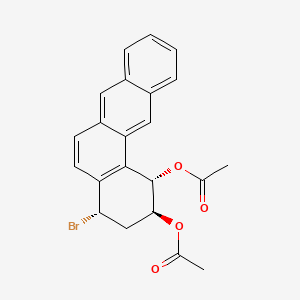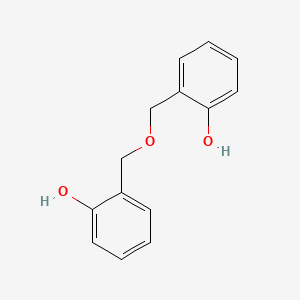
Salicyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicyl ether, also known as salicyl alcohol ether, is an organic compound derived from salicylic acid. It is characterized by the presence of an ether linkage between two salicylic acid molecules. This compound is of significant interest due to its various applications in organic synthesis and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Salicyl ether can be synthesized through several methods. One common approach involves the reaction of salicylic acid with an alcohol in the presence of an acid catalyst. This method typically requires refluxing the reactants in an organic solvent such as toluene or benzene. Another method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction .
Industrial Production Methods
Industrial production of this compound often involves the hydroxymethylation of phenols using paraformaldehyde and orthoboric acid. This method allows for the selective ortho-hydroxymethylation of phenols, resulting in high yields of salicyl alcohols .
Analyse Chemischer Reaktionen
Types of Reactions
Salicyl ether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form salicylaldehydes.
Reduction: Reduction of this compound can lead to the formation of salicyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ether linkage is cleaved, and new substituents are introduced.
Common Reagents and Conditions
Oxidation: Common reagents include lipase and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) for selective oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Oxidation: Salicylaldehydes
Reduction: Salicyl alcohol
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Salicyl ether has a wide range of applications in scientific research:
Biology: This compound derivatives have shown potential antiviral and antihelminth activities.
Medicine: It is being explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: this compound is used in the production of fragrances, flavors, and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of salicyl ether involves its interaction with various molecular targets. For instance, salicylic acid, a related compound, modulates the activity of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased formation of pro-inflammatory prostaglandins . This compound may exert similar effects through its metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicylic acid: A precursor to salicyl ether, known for its anti-inflammatory and keratolytic properties.
Methyl salicylate: An ester of salicylic acid, commonly used in topical analgesics.
Phenol: A simpler aromatic compound with hydroxyl functionality, used in various industrial applications.
Uniqueness
This compound is unique due to its ether linkage, which imparts different chemical properties compared to its parent compounds. This linkage allows for selective reactions and the formation of unique derivatives with potential biological activities.
Eigenschaften
CAS-Nummer |
4481-52-1 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-[(2-hydroxyphenyl)methoxymethyl]phenol |
InChI |
InChI=1S/C14H14O3/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8,15-16H,9-10H2 |
InChI-Schlüssel |
PLNNBRYFKARCEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COCC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
